3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. According to PubChem records, this compound carries the molecular formula C₁₀H₇ClN₂O and is assigned the IUPAC name "this compound". The nomenclature reflects the fusion pattern where the furan ring is incorporated into the cinnoline backbone through a [2,3-h] fusion mode, indicating the specific connectivity between the two ring systems.
The compound is classified under several chemical categories within the broader framework of heterocyclic chemistry. As documented in the PubChem classification system, it belongs to the category of organic heterobicyclic compounds, specifically falling under the subcategory of fused ring systems containing both nitrogen and oxygen heteroatoms. The systematic classification places this molecule within the cinnoline derivative family, which has garnered considerable attention in synthetic and medicinal chemistry due to their distinctive structural properties and biological activities.
Properties
IUPAC Name |
3-chloro-5,6-dihydrofuro[2,3-h]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-6-1-2-8-7(3-4-14-8)10(6)13-12-9/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLRJXOWXWDVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=NN=C(C=C31)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, interactions with biological targets, and potential therapeutic applications.
Chemical Structure
The compound features a unique bicyclic structure that contributes to its reactivity and biological activity. Its molecular formula is C₉H₈ClN₃, and it possesses a chloro substituent that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the compound's effects on the HeLa cell line, revealing an IC₅₀ value of approximately 0.54 μM, indicating potent antiproliferative activity . The mechanism of action involves the induction of apoptosis and cell cycle arrest in the S phase.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.54 | Apoptosis induction |
| K562 | 1.2 | Cell cycle arrest |
| L1210 | 0.8 | DNA replication inhibition |
The biological activity of this compound can be attributed to its interaction with key cellular pathways:
- PARP Inhibition : The compound inhibits poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, disrupting normal cellular proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within cells, further promoting apoptotic pathways .
Pharmacological Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Its potent cytotoxicity against cancer cell lines positions it as a candidate for further development as an anticancer agent.
- Central Nervous System Disorders : Preliminary studies suggest that derivatives of cinnoline compounds can modulate GABA receptors, indicating potential use in treating anxiety and mood disorders .
Scientific Research Applications
Pharmacological Applications
1.1 CNS Modulation
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline derivatives have been explored as potential modulators of GABA receptors, specifically GABAA receptors. These receptors are critical in mediating inhibitory neurotransmission in the central nervous system (CNS). Compounds that modulate these receptors can be effective in treating anxiety disorders, cognitive dysfunctions, and mood disorders. The modulation of GABAA receptors is particularly relevant due to the adverse side effects associated with existing treatments like benzodiazepines and barbiturates .
1.2 Anticancer Activity
Research indicates that certain nitrogen-containing heterocyclic compounds related to cinnolines exhibit inhibitory activity against various kinases involved in cancer progression. By inhibiting receptor tyrosine kinases and serine/threonine kinases, these compounds can potentially hinder abnormal cell growth and proliferation, making them candidates for cancer therapeutics .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multicomponent reactions that can be performed in water, enhancing the sustainability of the process. The compound's chemical structure allows for various modifications that can lead to derivatives with enhanced biological activity or reduced toxicity profiles .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Cinnoline vs. Quinoline Derivatives
- Cinoxacin: A cinnoline-based antibacterial agent (quinoline isostere) used for urinary tract infections. Unlike 3-chloro-5,6-dihydrofuro[2,3-h]cinnoline, cinoxacin lacks the fused dihydrofuran ring but retains the cinnoline core. Its activity is attributed to DNA gyrase inhibition, a mechanism shared with quinolones .
- (5R,6S)-4-Chloro-5,6-dihydrofuro[2,3-b]quinoline-5,6-diol: A quinoline analog with a dihydrofuran ring and chlorine substituent. This compound exhibits distinct stereochemistry (5R,6S) and spectral properties (e.g., [α]D = +189°, m.p. 172–174°C), highlighting the role of ring fusion and substituent positioning in physicochemical behavior .
Dihydrofuropyrimidine Derivatives
- 2-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine (Compound 7) : This pyrimidine-based analog shares the dihydrofuro moiety and chlorine substituent. It demonstrates cytostatic activity (IC50 ~27 µM) against cancer cell lines, comparable to 5-(2-chloroethyl)-2,4-dichloropyrimidine (IC50 = 0.8 µM), emphasizing the synergistic effect of chlorine and fused rings in enhancing bioactivity .
Substituent Effects
- Chlorine Position: The 3-chloro group in this compound likely enhances electrophilicity and binding affinity, similar to 2-chloro-5,6-dihydrofuro[2,3-d]pyrimidine .
- Dihydrofuran Ring: The fused dihydrofuran ring improves solubility and metabolic stability compared to fully aromatic systems. For example, dihydrofuroquinoline derivatives exhibit lower lipophilicity (logP) than their aromatic counterparts, influencing pharmacokinetics .
Data Table: Key Properties and Activities of Analogous Compounds
Research Findings and Mechanistic Insights
- Cytostatic Activity: Chlorine substituents in dihydrofuro heterocycles correlate with enhanced antiproliferative effects. For example, 2-chloro-5,6-dihydrofuro[2,3-d]pyrimidine inhibits colon carcinoma (HCT116) at IC50 ~27 µM, while non-chlorinated analogs are inactive . This suggests that this compound may exhibit similar potency, though empirical validation is needed.
- Synthetic Accessibility: Microwave-assisted synthesis methods for dihydrofuropyrimidines (e.g., domino protocols) could be adapted for this compound, improving yield and stereoselectivity .
Notes and Limitations
- Data Gaps: Direct biological data for this compound are sparse; most insights are extrapolated from structural analogs.
- Structural Nuances: The cinnoline core’s dual nitrogen atoms may confer unique target selectivity compared to quinoline or pyrimidine derivatives, necessitating targeted studies .
- Patent Landscape: Pyridazine and cinnoline derivatives are heavily patented (e.g., Astra Pharmaceuticals’ hexahydrocinnoline compounds), underscoring commercial interest but complicating novel derivative development .
Preparation Methods
General Synthetic Approach
The synthesis of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline typically involves constructing the fused heterocyclic framework by cyclization reactions that incorporate chlorine substitution at the 3-position and formation of the dihydrofuran ring fused to the cinnoline core. The process is usually multi-step, starting from appropriate substituted precursors that allow selective formation of the fused ring system.
Key features of the synthesis:
- Use of halogenated precursors or chlorination steps to introduce the chlorine atom at the 3-position.
- Formation of the dihydrofuran ring via intramolecular cyclization.
- Control of reaction temperature and catalysts to optimize yield and selectivity.
- Purification typically by flash chromatography or recrystallization.
Specific Synthetic Routes and Catalysis
Although direct literature specifically detailing the preparation of this compound is limited, related cinnoline derivatives and fused heterocycles provide insight into effective synthetic strategies.
Multi-step Cyclization and Chlorination
- Initial formation of the cinnoline core is achieved by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic ketones or aldehydes.
- The dihydrofuran ring is formed by intramolecular cyclization involving an oxygen nucleophile attacking a suitable electrophilic site on the cinnoline ring.
- Chlorination at the 3-position can be introduced either by starting with chlorinated precursors or by selective electrophilic chlorination at a late stage.
Transition Metal-Catalyzed C–H Activation and Annulation
Recent advances in transition metal catalysis, particularly using ruthenium(II) and iridium(III) complexes, have enabled efficient C–H bond activation and annulation reactions to construct fused nitrogen-containing heterocycles similar to cinnoline derivatives.
- Ruthenium and iridium catalysts facilitate C–H activation followed by carbene insertion and annulation to form complex polycyclic structures.
- Optimization of catalyst loading, additives, solvents, temperature, and reaction time is critical for high yields.
- For example, iridium catalysis with AgSbF6 as an additive in dichloroethane (DCE) solvent at 100 °C for 14 hours has been reported to achieve yields up to 93% in related cinnoline annulation reactions.
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [(p-cymene)RuCl2]2 (3) | AgNTf2 (30) | t-BuOH | 100 | 14 | 60 |
| 2 | (IrCp*Cl2)2 (1.5) | AgSbF6 (20) | DCE | 100 | 14 | 67 |
| 3 | (IrCp*Cl2)2 (2) | AgSbF6 (20) | DCE | 100 | 14 | 93 |
| 4 | (IrCp*Cl2)2 (2.5) | AgSbF6 (20) | DCE | 100 | 14 | 70 |
Table 1: Catalyst screening for related cinnoline annulation reactions demonstrating the effect on yield.
Analytical Data and Characterization
NMR Spectroscopy:
^1H and ^13C NMR to confirm the structure, with chemical shifts referenced to chloroform solvent peaks.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with C10H7ClN2O.Infrared Spectroscopy:
IR spectra to identify characteristic functional groups, especially the furan oxygen and cinnoline nitrogen environments.Chromatography:
Flash column chromatography for purification; TLC monitoring to assess reaction progress.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting materials | Substituted hydrazines, aromatic ketones | Chlorinated precursors preferred |
| Cyclization conditions | Acidic/basic medium, heating (80–100 °C) | Inert atmosphere recommended |
| Catalysts | Ru(II) or Ir(III) complexes (2–3 mol %) | AgSbF6 or AgNTf2 additives |
| Solvents | t-BuOH, DCE, acetone | DCE preferred for higher yields |
| Reaction time | 14 hours | Optimization may vary |
| Purification | Flash column chromatography | Silica gel, ethyl acetate/petroleum ether |
| Yield | 60–93% (reported for related cinnoline annulations) | Dependent on catalyst and conditions |
Research Findings and Notes
- The preparation of this compound is challenging due to the need for regioselective chlorination and ring closure steps.
- Transition metal-catalyzed C–H activation and annulation strategies offer a modern and efficient route to related fused heterocycles, potentially adaptable for this compound.
- Optimization of catalyst type, loading, additive amount, solvent, and temperature significantly impacts yield and purity.
- The use of iridium catalysts with silver salts in DCE solvent at elevated temperatures has demonstrated superior yields in analogous cinnoline systems.
- Purification by flash chromatography remains standard to isolate the target compound from side products and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline, and how can experimental parameters be optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify precursor molecules, such as chlorinated cinnoline derivatives and dihydrofuran intermediates. Utilize factorial design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can systematically evaluate interactions between variables like reaction time (8–24 hours), temperature (80–120°C), and molar ratios (1:1 to 1:3) . Monitor purity via HPLC and validate yields using gravimetric analysis. Computational tools (e.g., density functional theory) can predict transition states to refine synthetic pathways .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the fused furo-cinnoline ring system and chlorine substitution patterns. Compare experimental chemical shifts with simulated spectra from computational models (e.g., Gaussian or ORCA) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]+ ion) and detect fragmentation patterns indicative of the chloro and dihydrofuro groups.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the fused heterocyclic system .
Q. How can researchers assess the compound’s reactivity under varying conditions (e.g., acidic, basic, or photolytic environments)?
- Methodological Answer : Design kinetic studies using UV-Vis spectroscopy or HPLC to track degradation rates. For photostability, expose samples to controlled UV light (e.g., 254 nm) in a photoreactor and quantify decomposition products via GC-MS. Apply Arrhenius equation modeling to extrapolate shelf-life under storage conditions . For hydrolytic stability, conduct accelerated aging tests in buffered solutions (pH 1–13) at 40–80°C .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data, such as unexpected byproduct formation during synthesis?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT or ab initio methods) to model reaction pathways and identify intermediate species. Compare computed activation energies with experimental Arrhenius plots to pinpoint competing mechanisms (e.g., electrophilic substitution vs. ring-opening). Machine learning algorithms can analyze historical reaction databases to predict side reactions and suggest inhibitors . For example, a Bayesian optimization framework could iteratively refine catalyst selection to suppress byproducts .
Q. What methodologies are appropriate for evaluating the environmental fate and toxicity of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F respirometry to measure aerobic degradation in soil/water systems. Quantify metabolites via LC-MS/MS.
- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (EC50/LC50). For chronic effects, use zebrafish embryo assays to evaluate developmental toxicity .
- Atmospheric Modeling : Apply fugacity models to predict partitioning into air, water, and soil compartments, incorporating physicochemical properties (logP, vapor pressure) .
Q. How can AI-driven tools enhance the design of experiments (DoE) for this compound’s applications in materials science or medicinal chemistry?
- Methodological Answer : Implement AI platforms like COMSOL Multiphysics integrated with reaction databases to simulate multi-objective optimization (e.g., maximizing yield while minimizing energy input). Neural networks trained on historical data can propose novel solvent-catalyst combinations or predict crystallization conditions. For drug discovery, use QSAR models to correlate structural features (e.g., Cl substitution position) with biological activity, guiding lead optimization .
Q. What strategies mitigate risks associated with handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Adopt OSHA HCS guidelines, including fume hood use, PPE (nitrile gloves, lab coats), and spill kits with acid-neutralizing adsorbents .
- Exposure Limits : Monitor airborne concentrations using real-time sensors calibrated to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds .
- Waste Management : Segregate halogenated waste for incineration at ≥1,100°C to prevent dioxin formation.
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical predictions and experimental results in reactivity studies?
- Methodological Answer : Perform sensitivity analysis to identify variables with the highest uncertainty (e.g., solvent effects, trace impurities). Validate computational models using high-quality experimental data (e.g., single-crystal XRD for geometry validation). Apply statistical tools like ANOVA to distinguish systematic errors from random noise. Cross-reference findings with analogous compounds (e.g., 2-chloro-cinnoline derivatives) to identify trends .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For scale-up, employ simulated moving bed (SMB) chromatography. Membrane technologies (e.g., nanofiltration) can separate low-MW byproducts. Validate purity via DSC to detect polymorphic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
